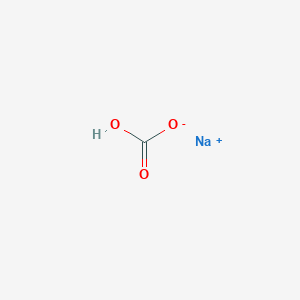

sodium;hydrogen carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

准备方法

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the following steps:

Starch Liquefaction: Starch is first liquefied by heating in the presence of an acid or enzyme to break down the long chains into shorter fragments.

Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclic structures from the linear oligosaccharides.

Purification: The resulting cyclodextrins are purified through crystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, cyclodextrins are produced in large-scale bioreactors where the enzymatic conversion of starch is optimized for high yield and purity. The process involves continuous monitoring and control of parameters such as temperature, pH, and enzyme concentration to ensure efficient production. The purified cyclodextrins are then dried and packaged for various applications.

化学反应分析

Acid-Base Reactions

NaHCO₃ reacts with acids to form salts, water, and CO₂. This reaction underpins its use in antacids, baking, and gas-generating systems:

General reaction :

NaHCO3+H+→Na++H2O+CO2↑

Key Examples:

-

Hydrochloric acid (HCl) :

NaHCO3+HCl→NaCl+H2O+CO2↑

While the reaction is instantaneous, CO₂ release is slow due to carbonic acid (H₂CO₃) dissolution in water . -

Acetic acid (vinegar) :

NaHCO3+CH3COOH→CH3COONa+H2O+CO2↑

This reaction is leveraged in baking to leaven dough .

Reaction Kinetics:

| Acid | Temperature (°C) | CO₂ Release Rate (mL/min) | Source |

|---|---|---|---|

| HCl | 25 | 12.3 | |

| CH₃COOH | 25 | 8.7 |

Thermal Decomposition

NaHCO₃ decomposes upon heating, forming sodium carbonate (Na₂CO₃):

Primary reaction (80–100°C) :

2NaHCO3→Na2CO3+H2O+CO2↑

High-temperature decomposition (>850°C) :

Na2CO3→Na2O+CO2↑

Experimental Data:

| Temperature (°C) | Decomposition Rate (%/min) | Surface Area of Na₂CO₃ (m²/g) |

|---|---|---|

| 120 | 0.5 | 0.7 |

| 180 | 3.2 | 3.8 |

| 300 | 8.9 | 0.2 (sintering) |

Thermal activation at 180°C enhances porosity, increasing reactivity toward acid gases like SO₂ .

Performance Data:

| Gas | Temperature (°C) | Removal Efficiency (%) | Reaction Time (min) |

|---|---|---|---|

| HCl | 150 | 98 | 2.5 |

| SO₂ | 180 | 99 | 13.5 |

Activated Na₂CO₃ (from NaHCO₃ decomposition) shows superior reactivity due to its porous structure .

Biological and Medicinal Reactions

In the human stomach, NaHCO₃ neutralizes excess gastric acid (HCl):

NaHCO3+HCl→NaCl+H2O+CO2↑

Key findings :

-

A 1.5 g dose produces 300–400 mL of CO₂, but slow gas release minimizes gastric rupture risk .

-

Overdosing (>3 g) can cause rapid gas accumulation, leading to complications .

Sodium hydrogen carbonate’s versatility stems from its dual acidic and basic character, enabling applications ranging from baking to pollution control. Its reactions are governed by temperature, reactant concentration, and physical structure, with industrial and environmental processes optimizing these factors for efficiency.

科学研究应用

Medical Applications

Sodium hydrogen carbonate is widely used in the medical field due to its alkalinizing properties. It serves as an effective antacid for treating conditions such as indigestion and heartburn by neutralizing excess stomach acid. Additionally, it has several other medical uses:

- Intravenous Administration : Used in emergency medicine for conditions like metabolic acidosis, cardiac arrest, and certain types of poisoning .

- Bowel Cleansing : Administered orally for bowel preparation before medical examinations .

- Skin Applications : Applied topically for chemical burns, insect bites, and skin irritations .

Case Study: Performance Enhancement in Athletes

A study investigated the effects of sodium hydrogen carbonate ingestion on swimmers during recovery periods. While it showed buffering effects on blood gas levels, it did not significantly enhance performance in subsequent trials . This indicates its potential role in sports supplementation, particularly in high-intensity activities.

Food Industry

In the food sector, sodium hydrogen carbonate is primarily utilized as a leavening agent in baking. It reacts with acids to produce carbon dioxide gas, which helps dough rise.

- Baking Powder Composition : It is a key ingredient in baking powder, often combined with weak acids like cream of tartar .

- Food Preservation : Acts as a mild disinfectant and can also be used to neutralize acidic foods during processing .

Industrial Applications

Sodium hydrogen carbonate plays a crucial role in various industrial processes:

- Manufacturing of Sodium Carbonate : It is produced through the Solvay process, where carbon dioxide reacts with sodium chloride and ammonia to yield sodium hydrogen carbonate, which can be further processed into sodium carbonate .

- Fire Extinguishers : Its ability to release carbon dioxide makes it effective in fire suppression systems .

- Cleaning Agents : Used in formulations for household cleaners due to its mild abrasive properties .

Agricultural Uses

In agriculture, sodium hydrogen carbonate is employed for:

- Soil Amendment : It can help neutralize acidic soils and improve crop yields.

- Livestock Feed Supplementation : Used to regulate pH levels in animal feed, promoting better digestion and nutrient absorption .

Environmental Applications

Sodium hydrogen carbonate is also utilized for environmental purposes:

- Chemical Spill Cleanup : Effective in neutralizing acidic spills due to its buffering capacity .

- Water Treatment : Employed to balance pH levels in swimming pools and other water bodies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medical | Antacid, intravenous use | Treats metabolic acidosis and poisoning |

| Food Industry | Leavening agent, food preservation | Key component of baking powder |

| Industrial | Manufacturing sodium carbonate | Integral to the Solvay process |

| Agricultural | Soil amendment, livestock feed supplement | Improves pH balance |

| Environmental | Chemical spill cleanup | Neutralizes acids effectively |

作用机制

Cyclodextrins exert their effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the aqueous environment and enhancing its solubility and stability. This mechanism is utilized in various applications, including drug delivery, where cyclodextrins improve the bioavailability and controlled release of pharmaceuticals.

相似化合物的比较

Cyclodextrins are unique in their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

Cucurbiturils: Another family of cyclic molecules known for their ability to form inclusion complexes, but with a different structure and cavity size.

Calixarenes: Cyclic oligomers with a hydrophobic cavity, used in similar applications but with different chemical properties.

Crown Ethers: Cyclic compounds that can form complexes with metal ions, used in various chemical and industrial applications.

Cyclodextrins are unique in their versatility and ability to enhance the solubility and stability of a wide range of guest molecules, making them valuable in numerous scientific and industrial applications.

属性

IUPAC Name |

sodium;hydrogen carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。